molecular formula C42H22N2O6 B1175442 Dibromobutylborane CAS No. 1001-49-6

Dibromobutylborane

Cat. No.: B1175442
CAS No.: 1001-49-6
Attention: For research use only. Not for human or veterinary use.
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Description

Dibromobutylborane is an organoboron compound with the formula C₄H₉BBr₂, where a butyl group is attached to a boron atom bonded to two bromine atoms. Organoboron compounds like this compound are critical in pharmaceutical and materials science due to their tunable reactivity and stability .

Properties

CAS No.

1001-49-6

Molecular Formula

C42H22N2O6

Synonyms

Dibromobutylborane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The reactivity and stability of dihaloboranes are heavily influenced by substituents on the boron center. Below is a comparative analysis of dibromobutylborane with structurally related compounds:

Table 1: Key Properties of this compound and Analogs
Compound Molecular Formula CAS Number Key Features Applications
This compound C₄H₉BBr₂ Not explicitly provided Butyl group provides steric bulk; moderate Lewis acidity. Likely used in hydroboration reactions (inferred).
Dibromoborane-dimethyl sulfide complex (CH₃)₂S·BHBr₂ 55671-55-1 Stabilized by dimethyl sulfide ligand; commercial availability (1.0 M in CH₂Cl₂). Widely used in Suzuki-Miyaura couplings .
Dibromo(phenyl)borane C₆H₅BBr₂ 4151-77-3 Aromatic phenyl group enhances stability; higher Lewis acidity. Precursor for arylboronic acids .
Dibromodifluoromethane CBr₂F₂ 75-61-6 Non-organoboron; fully halogenated methane. Refrigerant, flame retardant .
Key Observations:
  • Lewis Acidity : Dibromo(phenyl)borane exhibits higher acidity due to electron-withdrawing aryl groups, whereas this compound’s alkyl group may reduce acidity .
  • Commercial Availability : Dibromoborane-dimethyl sulfide complex is commercially available in solutions (e.g., 1.0 M in CH₂Cl₂), making it more practical for laboratory use than this compound, which lacks supplier data in the evidence .

Stability and Handling

  • Moisture Sensitivity : All dihaloboranes, including this compound, are moisture-sensitive, requiring inert atmosphere handling. The dimethyl sulfide complex is stabilized against hydrolysis by its ligand .
  • Thermal Stability : Phenyl-substituted analogs (e.g., dibromo(phenyl)borane) exhibit higher thermal stability due to aromatic conjugation, whereas alkyl derivatives like this compound may decompose at lower temperatures .

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